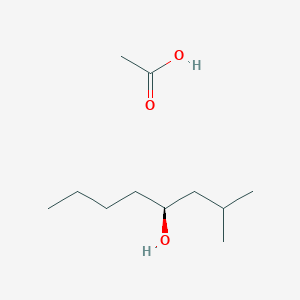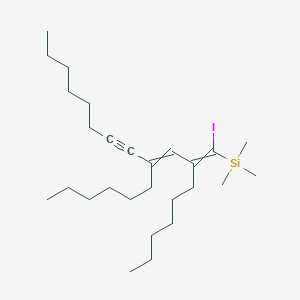
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane is a complex organic compound with a unique structure that includes both iodine and silicon atoms
Preparation Methods
The synthesis of (2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the following steps:
Formation of the diene: The initial step involves the formation of the diene structure through a series of reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of the iodine atom: The iodine atom is introduced through halogenation reactions, often using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the trimethylsilyl group: The final step involves the attachment of the trimethylsilyl group, typically through a hydrosilylation reaction using a catalyst like platinum or rhodium.
Chemical Reactions Analysis
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies:
Mechanism of Action
The mechanism of action of (2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
(2,4-Dihexyl-1-bromododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane: This compound has a bromine atom instead of iodine, which can lead to different reactivity and applications.
(2,4-Dihexyl-1-chlorododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane:
(2,4-Dihexyl-1-fluorododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane: The fluorine atom can significantly change the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
827033-81-8 |
|---|---|
Molecular Formula |
C27H49ISi |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(2,4-dihexyl-1-iodododeca-1,3-dien-5-ynyl)-trimethylsilane |
InChI |
InChI=1S/C27H49ISi/c1-7-10-13-16-17-19-22-25(21-18-14-11-8-2)24-26(23-20-15-12-9-3)27(28)29(4,5)6/h24H,7-18,20-21,23H2,1-6H3 |
InChI Key |
FCCNDFFFOGSWKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=CC(=C([Si](C)(C)C)I)CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
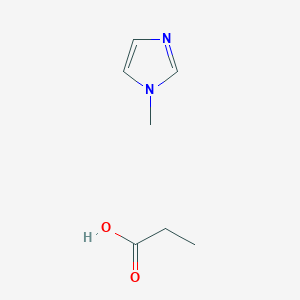
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
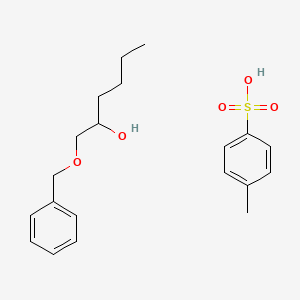
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
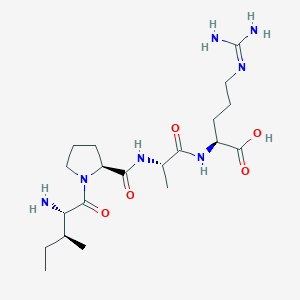
![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)
